molecular formula C22H40O3 B14534171 Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 62266-62-0

Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B14534171
CAS No.: 62266-62-0
M. Wt: 352.6 g/mol
InChI Key: XLZMDTKHAHQRNK-UHFFFAOYSA-N
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Description

Pentadecyl 7-oxabicyclo[410]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of pentadecyl alcohol with 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane-3-carboxylate: Shares a similar bicyclic structure but with different alkyl groups.

    Cyclohexene oxide: Another bicyclic compound with similar reactivity but different applications.

    3,4-Epoxycyclohexylmethyl-3’,4’-epoxycyclohexane carboxylate: Known for its use in polymerization reactions.

Uniqueness

Pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and stability.

Properties

CAS No.

62266-62-0

Molecular Formula

C22H40O3

Molecular Weight

352.6 g/mol

IUPAC Name

pentadecyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C22H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-22(23)19-15-16-20-21(18-19)25-20/h19-21H,2-18H2,1H3

InChI Key

XLZMDTKHAHQRNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C1CCC2C(C1)O2

Origin of Product

United States

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